Anthrarobin

説明

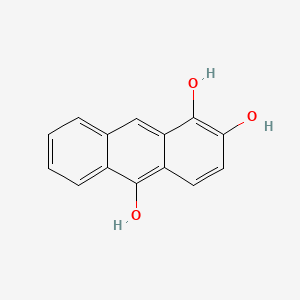

antipsoriatic; structure

Structure

3D Structure

特性

IUPAC Name |

anthracene-1,2,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-7,15-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIQWQARHPGHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=C2O)C=CC(=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206401 | |

| Record name | Anthrarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-33-3 | |

| Record name | Anthrarobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthrarobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthrarobin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthrarobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthracene-1,2,10-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRAROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0T985Y674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Anthrarobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthrarobin, a trihydroxyanthracene derivative, holds a significant place in the historical development of synthetic medicinal chemistry. This technical guide provides an in-depth exploration of the origin, synthesis, chemical properties, and biological activities of this compound, with a particular focus on its relevance to drug discovery and development. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key synthetic procedures. Furthermore, logical and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the concepts discussed.

Introduction: Historical Context and Chemical Identity

This compound, chemically known as 1,2,10-trihydroxyanthracene, emerged in the late 19th century as a synthetic analogue to naturally occurring compounds used in dermatology. It was developed as a more standardized and potentially less irritating alternative to chrysarobin, a complex mixture of substances derived from the araroba tree, which was used to treat skin conditions like psoriasis. This compound's development marked a pivotal step in the transition from empirical plant-based remedies to rationally designed synthetic drugs.

Historically, this compound is also significant as the immediate chemical precursor to dithranol (anthralin), a highly effective topical treatment for psoriasis first synthesized in 1916. The progression from chrysarobin to this compound and then to anthralin illustrates an early example of medicinal chemistry optimization, where the hydroxylation pattern of the anthracene core was systematically modified to enhance therapeutic efficacy.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | anthracene-1,2,10-triol | [1] |

| Synonyms | 1,2,10-Anthracenetriol, Desoxyalizarin, Leucoalizarin | [1] |

| CAS Number | 577-33-3 | [2] |

| Molecular Formula | C₁₄H₁₀O₃ | [2] |

| Molecular Weight | 226.23 g/mol | [1] |

| Appearance | Yellowish powder | [2] |

| Melting Point | 218 °C (decomposes) | |

| Solubility | Poorly soluble in water; soluble in alcohols and glycerin. | [2] |

| Stability | Susceptible to oxidation, particularly due to the hydroxyl groups. | [2] |

Synthesis of this compound

The primary and historically significant method for the synthesis of this compound is the reduction of alizarin (1,2-dihydroxyanthraquinone).

Key Synthetic Reaction: Reduction of Alizarin

The conversion of alizarin to this compound involves the reduction of one of the ketone groups on the central ring of the anthraquinone structure to a hydroxyl group.

Experimental Protocol: Reduction of Alizarin with Zinc Dust and Ammonia

Materials:

-

Alizarin (1,2-dihydroxyanthraquinone)

-

Zinc dust

-

Aqueous ammonia (e.g., 25-30%)

-

Ethanol or glacial acetic acid (as solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend alizarin in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Reagents: To this suspension, add an excess of zinc dust. Slowly add aqueous ammonia to the mixture while stirring. The amount of zinc and ammonia should be in stoichiometric excess relative to alizarin to ensure complete reduction.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can often be monitored by a change in color of the solution. The reaction time will vary depending on the scale and specific concentrations but can range from several hours to overnight.

-

Workup: After the reaction is complete (as determined by thin-layer chromatography or the disappearance of the starting material's color), cool the mixture to room temperature. Filter the hot solution to remove the excess zinc dust and other inorganic byproducts.

-

Precipitation: Carefully acidify the filtrate with dilute hydrochloric acid. This will cause the this compound to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with distilled water to remove any remaining salts. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield a yellowish crystalline powder.

Biological Activity and Mechanism of Action

The biological activities of this compound are of significant interest, particularly in the context of dermatology and enzyme inhibition. While its therapeutic use has been largely superseded by its derivative, anthralin, understanding the bioactivity of the parent compound provides valuable insights.

Enzyme Inhibition

Recent studies have highlighted this compound's potential as an enzyme inhibitor. Specifically, it has been shown to be an effective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

Table 2: Butyrylcholinesterase (BChE) Inhibition by this compound and its Derivatives

| Compound | IC₅₀ (µM) | Reference |

| This compound (1) | - | [3][4] |

| This compound derivative (4) | 17.2 ± 0.47 | [3] |

| This compound derivative (5) | 5.3 ± 1.23 | [3] |

| Eserine (Standard) | 7.8 ± 0.27 | [3] |

Note: The specific derivatives are acylated forms of this compound. Compound 5 demonstrated higher potency than the standard inhibitor, eserine.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are attributed to its hydroxyl groups that can scavenge free radicals.

Table 3: Antioxidant Activity of this compound

| Assay | Concentration (µM) | Activity (%) | Reference |

| DPPH Radical Scavenging | 50 | 68 | |

| DPPH Radical Scavenging | 100 | 78 | |

| Reducing Power | 50 | 37 | |

| Reducing Power | 100 | 54 |

Signaling Pathways in Skin Cells

While the precise signaling pathways of this compound are not as extensively studied as those of anthralin, it is understood to interact with keratinocytes and T-cells, leading to an inhibition of keratinocyte proliferation.[5] This is the basis for its historical use in psoriasis. The therapeutic effects of its successor, anthralin, are thought to involve the modulation of signaling cascades such as the MAP kinase pathway and the generation of reactive oxygen species, which can induce apoptosis in hyperproliferative keratinocytes. It is plausible that this compound exerts its effects through similar, albeit potentially less potent, mechanisms.

Conclusion

This compound stands as a testament to the early successes of synthetic medicinal chemistry. Its origin lies in the deliberate chemical modification of the anthraquinone scaffold to create a therapeutic agent for skin disorders. While its clinical use has been surpassed, the study of this compound continues to be relevant for drug development professionals. Its role as a butyrylcholinesterase inhibitor opens new avenues for research in neurodegenerative diseases. The synthetic pathways and biological activities detailed in this guide provide a solid foundation for further investigation and development of novel therapeutics based on the this compound structure.

References

- 1. This compound | C14H10O3 | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-259236) | 577-33-3 [evitachem.com]

- 3. New this compound acyl derivatives as butyrylcholinesterase inhibitors: synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New this compound acyl derivatives as butyrylcholinesterase inhibitors: synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Anthrarobin as a Precursor in Anthralin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthralin, a cornerstone in the topical treatment of psoriasis, has a rich history of chemical synthesis rooted in the structural modification of natural products. A key, albeit historically noted, precursor in its synthetic lineage is anthrarobin. This technical guide provides an in-depth exploration of the chemical relationship between this compound and anthralin, offering a plausible synthetic pathway for the conversion. This document summarizes the synthesis of this compound, proposes a detailed experimental protocol for its conversion to anthralin, and presents relevant quantitative data for related synthetic procedures. Visual diagrams of the proposed chemical pathway and experimental workflow are included to facilitate comprehension.

Introduction

Anthralin, chemically known as 1,8-dihydroxy-9(10H)-anthracenone, was first synthesized in 1916.[1] Its development marked a significant advancement from the use of chrysarobin, a natural product derived from the araroba tree, for treating psoriasis.[1] this compound (1,2,10-trihydroxyanthracene) emerged as a synthetic intermediate, bridging the gap between the natural product and the more refined therapeutic agent, anthralin. While the direct conversion of this compound to anthralin is not a commonly cited modern synthetic route, understanding this historical connection provides valuable insight into the evolution of antipsoriatic drug synthesis.

This guide will first detail the synthesis of the precursor, this compound, from anthracene. Subsequently, a scientifically grounded, hypothetical protocol for the reductive conversion of this compound to anthralin will be presented, based on established chemical principles for similar transformations.

Synthesis of the Precursor: this compound

This compound (1,2,10-trihydroxyanthracene) can be synthesized from anthracene through a multi-step process. The core of this synthesis involves the introduction of hydroxyl groups onto the anthracene backbone.

General Synthetic Methods

Two primary methods for the synthesis of this compound from anthracene have been described:

-

Oxidation of Anthracene: This method involves the direct oxidation of anthracene using strong oxidizing agents.

-

Nitration followed by Reduction and Hydrolysis: A multi-step process that offers more control over the regioselectivity of hydroxylation.

Tabulated Synthesis Data

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Anthracene | Chromic acid | Anthraquinone | ~90 | General textbook knowledge |

| 1,8-Dimethoxyanthracene | Various | 1,8-Dimethoxyanthraquinone | Not specified | Inferred from related syntheses |

Proposed Synthesis of Anthralin from this compound

The conversion of this compound to anthralin requires the selective reduction of the central aromatic ring of the anthracene core to an anthrone structure. This transformation is a pivotal step in achieving the final therapeutic molecule.

Proposed Reaction Pathway

The proposed synthesis involves the selective reduction of the 9,10-position of the this compound molecule. This can be conceptually achieved through a reducing agent that is effective for polycyclic aromatic hydrocarbons.

References

Anthrarobin and its Interaction with Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthrarobin (1,2,10-trihydroxyanthracene) is a synthetic derivative of anthracene with known therapeutic properties. Its chemical structure, rich in hydroxyl groups, suggests a significant potential to interact with reactive oxygen species (ROS), positioning it as a compound of interest for research in oxidative stress-related pathologies. This technical guide provides an in-depth analysis of the antioxidant and potential pro-oxidant activities of this compound. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the potential signaling pathways and experimental workflows.

Introduction to this compound and Reactive Oxygen Species

This compound, a yellowish powder with the molecular formula C₁₄H₁₀O₃, is sparingly soluble in water but soluble in alcohols and glycerin.[1] Its structure, featuring a tricyclic aromatic system with hydroxyl groups at the 1, 2, and 10 positions, is central to its chemical reactivity.[1] This compound is susceptible to oxidation, a property that underpins its interaction with ROS.[1]

Reactive oxygen species are a group of highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, ROS are generated as byproducts of normal metabolism and play roles in cell signaling. However, an overabundance of ROS can lead to oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Key ROS include the superoxide radical (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).

The interaction of this compound with these species is of particular interest due to the compound's potential to both neutralize and, under certain conditions, generate ROS.

Antioxidant Properties of this compound

The primary antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. The resulting this compound radical is stabilized by resonance within its aromatic structure.

Superoxide Radical Scavenging Activity

This compound has demonstrated the ability to scavenge superoxide radicals. In a key study, its activity was assessed using an alkaline DMSO method, where superoxide radicals are generated and react with nitroblue tetrazolium (NBT) to produce a colored formazan. The scavenging activity of this compound is quantified by its ability to inhibit this color formation.[2]

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. This compound has been shown to effectively scavenge the stable DPPH radical in a dose-dependent manner.[2]

Reducing Power

The reducing power of a compound is another indicator of its antioxidant potential. This is often measured by the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound has been shown to possess significant reducing power, which increases with concentration.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant activity of this compound from published studies.

| Assay | Concentration (µM) | % Activity | IC₅₀ (µM) | Standard (BHA) % Activity | Standard (BHA) IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | 50 | 68 | 38.7 ± 0.9 | 84 | - | [2] |

| 100 | 78 | 93 | [2] | |||

| Superoxide Radical Scavenging | 50 | 50 | 50 | - | 12.5 | [2] |

| Reducing Power | 50 | 37 | - | 84 | - | [2] |

| 100 | 54 | 93 | [2] |

Potential Pro-oxidant Activity of this compound

While this compound demonstrates antioxidant properties, its chemical structure also suggests the potential for pro-oxidant activity, particularly in the presence of transition metals like iron. This is a common characteristic of many polyphenolic compounds.

The Fenton reaction is a key process in which hydrogen peroxide is converted into the highly reactive hydroxyl radical in the presence of ferrous iron:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This compound, with its reducing capabilities, could potentially reduce Fe³⁺ back to Fe²⁺, thereby participating in a cycle that continuously generates hydroxyl radicals. This pro-oxidant effect is highly dependent on the cellular environment, including the concentration of transition metals and the redox state of the cell.

Interaction with Other Reactive Oxygen Species

Hydrogen Peroxide

Direct scavenging of hydrogen peroxide by this compound has not been extensively studied. However, anthraquinone derivatives are utilized in the industrial production of hydrogen peroxide through a process involving the oxidation of an anthrahydroquinone.[3] This suggests a complex interaction between the anthraquinone structure and hydrogen peroxide, which could involve both production and consumption depending on the specific chemical environment.

Hydroxyl Radical

There is no direct experimental evidence for the scavenging of hydroxyl radicals by this compound. However, given its potent free radical scavenging activity against DPPH and superoxide radicals, it is highly probable that this compound can also effectively quench the extremely reactive hydroxyl radical. The potential for this compound to participate in Fenton-like chemistry also highlights its indirect interaction with this highly damaging ROS.

Potential Signaling Pathways

The interaction of this compound with ROS can potentially modulate cellular signaling pathways involved in the oxidative stress response.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through binding to the Antioxidant Response Element (ARE). Some anthraquinone derivatives have been shown to activate the Nrf2/HO-1 signaling pathway.[4] It is plausible that by modulating intracellular ROS levels, this compound could influence the activation of Nrf2, leading to an enhanced cellular antioxidant defense.

Potential modulation of the Nrf2/ARE pathway by this compound.

MAPK Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a variety of stimuli, including oxidative stress. ROS are known to activate various MAPK cascades, such as ERK, JNK, and p38, which can lead to diverse cellular outcomes, including apoptosis and inflammation.[5] By altering the intracellular ROS balance, this compound could potentially influence MAPK signaling, thereby affecting cell fate.

Potential influence of this compound on ROS-mediated MAPK signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid or BHA)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of test samples: Dissolve this compound in a suitable solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each this compound dilution to separate wells.

-

Add the same volume of the DPPH solution to each well.

-

For the control, mix the solvent with the DPPH solution.

-

For the blank, use the solvent only.

-

Prepare a standard curve using a known antioxidant.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.

Workflow for the DPPH radical scavenging assay.

Superoxide Radical Scavenging Assay (Alkaline DMSO Method)

This method generates superoxide radicals in an alkaline DMSO medium, which then reduce NBT to formazan.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Nitroblue tetrazolium (NBT)

-

Sodium hydroxide (NaOH)

-

Test compound (this compound)

-

Standard antioxidant (e.g., BHA)

-

Spectrophotometer

Procedure:

-

Preparation of reagents:

-

NBT solution: 1 mg/mL in DMSO.

-

Alkaline DMSO: Prepare a 5 mM solution of NaOH in 0.1 mL of water and add it to 1 mL of DMSO.

-

-

Assay:

-

In a test tube, add 1 mL of alkaline DMSO, 0.3 mL of the this compound solution (at various concentrations in DMSO), and 0.1 mL of the NBT solution.

-

The control contains all reagents except the test compound.

-

The blank contains DMSO instead of alkaline DMSO.

-

-

Incubation: Incubate at room temperature for a specified time (e.g., 5 minutes).

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is determined graphically.

Workflow for the superoxide radical scavenging assay.

Reducing Power Assay

This assay is based on the principle that substances with reducing potential react with a potassium ferricyanide solution to form potassium ferrocyanide, which then reacts with ferric chloride to form a colored complex.

Materials:

-

Phosphate buffer (0.2 M, pH 6.6)

-

Potassium ferricyanide (1%)

-

Trichloroacetic acid (TCA, 10%)

-

Ferric chloride (0.1%)

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid)

-

Water bath

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Reaction:

-

Mix 1 mL of the this compound solution (at various concentrations) with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide.

-

Incubate the mixture at 50°C for 20 minutes.

-

-

Termination of reaction: Add 2.5 mL of TCA to the mixture and centrifuge at 3000 rpm for 10 minutes.

-

Color development:

-

Take 2.5 mL of the supernatant and mix it with 2.5 mL of distilled water and 0.5 mL of ferric chloride solution.

-

-

Measurement: Measure the absorbance at 700 nm. An increase in absorbance indicates increased reducing power.

-

Analysis: Compare the absorbance of the sample with that of a standard.

Workflow for the reducing power assay.

Conclusion

This compound exhibits significant antioxidant activity, primarily through its ability to scavenge free radicals and reduce oxidizing species. The presence of multiple hydroxyl groups on its anthracene core is crucial for this activity. However, the potential for pro-oxidant behavior, particularly in the presence of transition metals, warrants careful consideration in its therapeutic application. Further research is needed to fully elucidate its interaction with hydroxyl radicals and hydrogen peroxide and to confirm its modulation of key cellular signaling pathways such as the Nrf2 and MAPK pathways in various cell types and disease models. The experimental protocols provided herein offer a standardized approach for the continued investigation of this compound's complex and promising interactions with reactive oxygen species.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. researchgate.net [researchgate.net]

- 3. Anthraquinone process - Wikipedia [en.wikipedia.org]

- 4. Anthraquinone derivative exerted hormetic effect on the apoptosis in oxygen-glucose deprivation-induced PC12 cells via ERK and Akt activated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Anthrarobin for Psoriasis Treatment: A Technical Guide

Initial Assessment: A comprehensive review of historical and modern scientific literature reveals a significant lack of early clinical studies specifically investigating the use of anthrarobin for the treatment of psoriasis. While the compound is chemically identified as anthracene-1,2,10-triol, and is related to other anthrones used in dermatology, there is no substantive body of research detailing its clinical efficacy, experimental protocols, or mechanism of action in psoriasis.

In contrast, the closely related compound anthralin (also known as dithranol), with a similar tricyclic aromatic structure, has been a cornerstone of topical psoriasis treatment for over a century. First synthesized in 1916 as a more standardized alternative to the naturally derived chrysarobin, anthralin's use is well-documented in early dermatological literature.[1][2][3]

Given the scarcity of data on this compound, this technical guide will focus on the extensive early research conducted on anthralin , providing the requested in-depth analysis for a compound that shares its foundational chemical class and historical context. This information is presented to offer relevant insights into the early therapeutic approaches to psoriasis using anthrone derivatives.

I. Quantitative Data from Early Anthralin Studies

The following tables summarize quantitative data from early clinical evaluations of anthralin in the treatment of chronic plaque psoriasis. It is important to note that early clinical studies often lacked the rigorous statistical analysis and standardized outcome measures, such as the Psoriasis Area and Severity Index (PASI), that are common today.

| Study / Regimen | Number of Patients | Anthralin Concentration(s) | Treatment Duration | Key Efficacy Outcomes | Adverse Events |

| Ingram Regimen (Retrospective Study) | 275 (inpatients) | Not specified (part of a combination regimen) | Median of 25 days until clearance | Median time to next treatment: 11 months; Median time to next hospitalization: 8.5 months | Not detailed |

| Low-Strength Anthralin with UVB | 130 (inpatients) | 0.01% - 0.03% | Average of 4 weeks | Clearing of psoriasis achieved in all patients | Did not produce irritation, staining, or other side effects[4] |

| Low-Concentration Ambulatory Therapy | Not specified | 0.01% - 0.05% | Not specified | Clinically evaluated as suitable for ambulatory therapy | Did not irritate involved or non-involved skin; No discoloration of clothes, skin, hair, or nails observed[5] |

| Short-Contact Dithranol (Paired Comparison) | 27 | 2% | 8 weeks (1 minute daily) | 17 patients achieved clearing or considerable improvement with dithranol vs. 6 with placebo (p=0.002) | Staining of clothes (3 patients) and bathroom (5 patients); no medical side effects noted[6] |

| Dithrocream vs. Dithranol in Lassar's Paste (Paired Comparison) | 15 (inpatients) | Not specified | Not specified | Therapeutic effectiveness was about the same | Dithrocream resulted in less staining and irritation[7] |

| Japanese Patient Cohort (Retrospective) | 70 | 0.1% - 2.0% | 3 months | Mean PASI score decreased from 24.6 to 8.7; Overall response rate: 85.7% (21.4% complete remission, 64.3% partial remission) | Minor skin irritation and pigmentation in most patients; no severe side effects[8] |

II. Experimental Protocols of Early Anthralin Studies

Early experimental protocols for anthralin application varied but generally revolved around two main approaches: traditional long-contact therapy and the later developed short-contact therapy.

A. Traditional Long-Contact Therapy (e.g., Ingram Regimen)

The Ingram regimen, a widely used early protocol, combined anthralin with other therapeutic modalities. While specific parameters varied, a typical protocol involved:

-

Patient Population: Hospitalized patients with chronic, stable plaque psoriasis.

-

Preparation: A daily coal tar bath to help remove scales and sensitize the skin.

-

UVB Phototherapy: Following the bath, patients were exposed to a suberythemal dose of broadband ultraviolet B (UVB) radiation.

-

Anthralin Application: A paste containing anthralin (dithranol), often combined with salicylic acid to reduce its irritancy and enhance penetration, and zinc oxide, was meticulously applied to the psoriatic plaques.

-

Occlusion: The treated plaques were then covered with a dressing, typically stockinette, to protect clothing and enhance drug contact with the skin.

-

Duration: The paste was left on for up to 24 hours, until the next daily treatment cycle.

-

Dosage Adjustment: The concentration of anthralin was gradually increased as tolerated by the patient to maximize efficacy while minimizing irritation.

B. Short-Contact Anthralin Therapy (SCAT)

Developed to minimize the common side effects of irritation and staining, short-contact therapy protocols gained favor for outpatient treatment.

-

Patient Population: Patients with chronic plaque psoriasis suitable for outpatient management.

-

Anthralin Formulation: Higher concentrations of anthralin (e.g., 0.5% to 3%) were used compared to traditional regimens.

-

Application: The high-concentration anthralin preparation was applied to the psoriatic plaques for a short duration, typically ranging from 10 minutes to 1 hour.

-

Removal: After the prescribed contact time, the anthralin was thoroughly removed from the skin, often with an oil-based cleanser followed by soap and water.

-

Frequency: This procedure was typically performed once daily.

-

Titration: The contact time and/or concentration could be adjusted based on the patient's therapeutic response and tolerance.

References

- 1. Anthralin: historical and current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psoriasis and Treatment: Past, Present and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Low strength anthralin in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A topical treatment program for psoriasis with low anthralin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-minute dithranol therapy in psoriasis: a placebo-controlled paired comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of psoriasis with dithranol cream compared with dithranol paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topical anthralin for psoriasis vulgaris: evaluation of 70 Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Anthrarobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicological data for anthrarobin is limited in publicly available scientific literature. This document provides a comprehensive overview based on the toxicological profiles of its close structural analogs, primarily alizarin (1,2-dihydroxyanthraquinone) and purpurin (1,2,4-trihydroxyanthraquinone). The information presented herein should be interpreted with the understanding that it is an estimation of potential effects and not a direct representation of this compound's intrinsic toxicity. Further experimental validation on this compound is strongly recommended.

Introduction

This compound (1,2,10-trihydroxyanthracene) is a trihydroxy derivative of anthracene. As a member of the hydroxyanthraquinone class, its potential for biological activity, including toxicity, warrants careful investigation. This guide summarizes the available in vitro toxicological data for structurally related compounds to infer the potential cytotoxic and genotoxic profile of this compound, details relevant experimental protocols, and explores potential signaling pathways involved in its mechanism of action.

Cytotoxicity Assessment

The cytotoxic potential of this compound can be inferred from studies on its structural analogs, alizarin and purpurin. These compounds have demonstrated cytotoxic effects in various cell lines, with the degree of toxicity being cell line and concentration-dependent.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound Analogs

| Compound | Cell Line | Assay | Endpoint | Concentration/Result | Reference(s) |

| Alizarin | Pancreatic cancer cells (PANC-1, MIA PaCa-2) | CCK-8 | IC50 | Dose- and time-dependent inhibition; minimal cytotoxicity in normal HDPE cells[1] | [1] |

| Human liver cancer cells (HepG2) | Not specified | Cytotoxicity | Most sensitive cell line compared to HeLa and TK-6 cells[2] | [2] | |

| Purpurin | Human lung cancer cells (A549) | MTT | IC50 | 30 µM at 24 hours[3] | [3] |

| Normal Human Dermal Fibroblasts (HDF) | MTT | Cytotoxicity | No significant cell death up to 100 µM[3] | [3] | |

| Murine Macrophage cells (RAW 264.7) | MTT | Cell Viability | Largely unaffected at concentrations <50 µM[4] | [4] | |

| Human cervical cancer cells (HeLa) | Not specified | Cytotoxicity | Very low toxicity after 6 hours of treatment[5] | [5] |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity by 50%.

Genotoxicity Assessment

The genotoxic potential of hydroxyanthraquinones is a significant area of toxicological concern. Assays for gene mutations, chromosomal damage, and DNA strand breaks are crucial for evaluating this endpoint.

Table 2: Summary of In Vitro Genotoxicity Data for this compound Analogs

| Compound | Assay | Cell Line/Organism | Metabolic Activation (S9) | Result | Reference(s) |

| Alizarin Red S | Comet Assay | Human liver cancer cells (HepG2) | Not specified | No significant DNA strand breaks[2] | [2] |

| Micronucleus Test | Human liver cancer cells (HepG2) | Not specified | No significant increase in micronuclei[2] | [2] |

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below. These protocols are based on established OECD guidelines and standard laboratory practices.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Neutral Red Incubation: After compound exposure, replace the medium with a medium containing a non-toxic concentration of neutral red and incubate for 2-3 hours.

-

Washing: Wash the cells with a wash solution (e.g., PBS) to remove unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., acidified ethanol) to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

-

Data Analysis: Determine cell viability by comparing the absorbance of treated cells to untreated controls.[6][7][8][9][10]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.

Protocol:

-

Strain Selection: Select a set of tester strains that can detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).[11][12][13][14][15]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[11][12][14][15]

-

Exposure: Expose the bacterial strains to various concentrations of the test substance in a minimal agar medium lacking the specific amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies.

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.[16][17]

-

Exposure: Treat the cells with the test substance at several concentrations, with and without metabolic activation (S9).[17]

-

Cytokinesis Block (Optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[18]

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

-

Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of cells (e.g., 2000 binucleated cells per concentration).

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[16][17]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

Protocol:

-

Cell Culture and Exposure: Similar to the micronucleus test, treat cultured mammalian cells with the test substance.[19][20][21][22][23]

-

Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the chromosomes with a suitable dye (e.g., Giemsa).

-

Microscopic Analysis: Analyze a predetermined number of metaphases (e.g., 100-300 per concentration) for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: A statistically significant, dose-related increase in the percentage of cells with structural chromosomal aberrations indicates clastogenic activity.[19][20][21][22][23]

Potential Signaling Pathways

The toxic effects of hydroxyanthraquinones are often mediated through the modulation of specific cellular signaling pathways. Based on studies of related compounds, the following pathways are of interest for this compound.

Oxidative Stress and JNK Pathway

Many anthraquinones can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can subsequently activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a key regulator of apoptosis (programmed cell death).[24]

Caption: Proposed ROS-mediated JNK activation pathway leading to apoptosis.

DNA Damage and p53 Pathway

Genotoxic agents can cause DNA damage, which activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

References

- 1. Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iivs.org [iivs.org]

- 8. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 9. qualitybiological.com [qualitybiological.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nib.si [nib.si]

- 12. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 15. enamine.net [enamine.net]

- 16. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. nucro-technics.com [nucro-technics.com]

- 21. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 24. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Anthrarobin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of anthrarobin, a trihydroxyanthracene derivative. Understanding the solubility of this compound is critical for its application in various research and development settings, including formulation, analytical method development, and in vitro/in vivo studies. This guide summarizes known solubility data, outlines a standard experimental protocol for its determination, and provides a visual workflow for this process.

Introduction to this compound

This compound, with the chemical name anthracene-1,2,10-triol, is an organic compound belonging to the family of anthracenes.[1][2][3] Its structure, featuring a three-ring aromatic system with hydroxyl groups, dictates its physicochemical properties, including its solubility. The presence of these polar hydroxyl groups combined with a large nonpolar polycyclic aromatic core results in a nuanced solubility profile, making it poorly soluble in water but generally more soluble in organic solvents.[4]

This compound Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative descriptions and data from structurally similar compounds, such as Alizarin (1,2-Dihydroxy-9,10-anthracenedione), provide valuable insights. The following table summarizes the available information.

Table 1: Solubility Data for this compound and Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature |

| This compound | Water | Poorly Soluble / Limited[4] | Not Specified |

| Alcohol | Readily Soluble[4] | Not Specified | |

| Glycerin | Readily Soluble[4] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] | Not Specified | |

| Alizarin | Water | Virtually Insoluble[5] | Not Specified |

| Ethanol | Moderately Soluble[5] | Not Specified | |

| Methanol (hot) | Soluble[6] | Not Specified | |

| Ether | Soluble[6] | 25°C[6] | |

| Benzene | Soluble[5][6] | Not Specified | |

| Toluene | Soluble[5] | Not Specified | |

| Xylene | Soluble[5] | Not Specified | |

| Pyridine | Soluble[5][6] | Not Specified | |

| Acetic Acid | Soluble[5] | Not Specified | |

| Chloroform | Soluble[6] | Not Specified | |

| Hexane | Soluble[6] | Not Specified |

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[7][8] This protocol provides a standardized approach for measuring the solubility of this compound in various organic solvents.

3.1. Principle

An excess amount of solid this compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved this compound in the clear, saturated supernatant is quantified using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.3. Procedure

-

Preparation : Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to confirm that a saturated solution was achieved.[8]

-

Solvent Addition : Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration : Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[8][9]

-

Phase Separation : After the equilibration period, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[7]

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a pipette. For further purification, the collected supernatant can be passed through a syringe filter.[9]

-

Quantification :

-

Prepare a stock solution of this compound in a suitable solvent (in which it is highly soluble, like DMSO) and create a series of calibration standards through serial dilution.

-

Dilute the collected supernatant sample to a concentration that falls within the range of the calibration curve.

-

Analyze the standards and the diluted sample using a validated UV-Vis or HPLC method to determine the concentration of this compound.[9]

-

3.4. Data Analysis

Calculate the solubility (S) using the following equation:

S = C x DF

Where:

-

C is the concentration of this compound measured by the analytical instrument.

-

DF is the dilution factor applied to the supernatant sample.

The result is typically expressed in units such as mg/mL or µM.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

References

- 1. This compound | C14H10O3 | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 577-33-3 [chemicalbook.com]

- 4. Buy this compound (EVT-259236) | 577-33-3 [evitachem.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Anthraquinones: A Technical Guide to Their Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent anti-inflammatory properties of anthraquinones, a class of aromatic organic compounds. This document provides a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and a quantitative analysis of their effects, positioning them as promising candidates for novel anti-inflammatory therapeutics.

Introduction to Anthraquinones and their Anti-inflammatory Potential

Anthraquinones are a large family of naturally occurring and synthetic compounds characterized by a 9,10-dioxoanthracene core. For centuries, plants rich in anthraquinones, such as rhubarb, aloe, and senna, have been utilized in traditional medicine for their diverse therapeutic effects, including their well-documented anti-inflammatory activities.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these properties, revealing a complex interplay with key inflammatory signaling pathways. Several anthraquinone derivatives, including emodin, aloe-emodin, rhein, and chrysophanol, have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[2] These compounds have been shown to modulate the production of inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, making them a focal point for the development of new anti-inflammatory drugs.[3][4]

Mechanisms of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of anthraquinones are primarily attributed to their ability to interfere with major signaling cascades that orchestrate the inflammatory response. The most well-documented mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, emerging evidence suggests their role in modulating the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.[5][6] Anthraquinones, such as emodin, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[7] This blockade of NF-κB nuclear translocation effectively suppresses the expression of downstream inflammatory mediators.[7]

References

- 1. inotiv.com [inotiv.com]

- 2. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthraquinone derivative C10 inhibits proliferation and cell cycle progression in colon cancer cells via the Jak2/Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Anthrarobin's Putative Role in Modulating the NF-κB Signaling Pathway: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the role of anthrarobin in modulating the NF-κB signaling pathway is currently limited. The following guide is based on data from the closely related and structurally similar compound, anthralin (dithranol), which is used in the treatment of psoriasis. The information on anthralin's mechanism of action provides a strong hypothetical framework for investigating this compound. However, direct experimental verification is necessary to confirm these potential effects for this compound.

Introduction to Anthralin and NF-κB Signaling

Anthralin is a topical therapeutic agent for psoriasis, a chronic inflammatory skin condition. While seemingly paradoxical for an anti-inflammatory treatment, studies have demonstrated that anthralin activates the transcription factor Nuclear Factor-kappa B (NF-κB) in keratinocytes[1]. This activation is considered a key component of its therapeutic efficacy, initiating a localized inflammatory response that contributes to the resolution of psoriatic lesions[1]. The prevailing hypothesis is that this activation is mediated by the generation of reactive oxygen intermediates (ROIs) during the auto-oxidation of anthralin[1].

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In an inactive state, the NF-κB transcription factor is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of numerous pro-inflammatory genes.

Given the structural similarity between this compound and anthralin, it is plausible that this compound may also modulate the NF-κB pathway. This guide provides a technical overview of the potential mechanisms, relevant quantitative data from anthralin studies, and detailed experimental protocols to facilitate further research into this compound's specific effects.

Quantitative Data on Anthralin's Effect on NF-κB Signaling

The following table summarizes the key quantitative findings from studies on anthralin's interaction with the NF-κB pathway. It is important to note that these values are for anthralin and should be considered as a starting point for investigating this compound.

| Parameter | Compound | Cell Type | Concentration | Effect | Reference |

| NF-κB Activation | Anthralin | Murine Keratinocytes | 10 µM | Activation of NF-κB | [1] |

| Keratinocyte Proliferation Inhibition | Anthralin | Normal Human Keratinocytes | 10 ng/ml | 98% inhibition | [2] |

| Lymphocyte Proliferation Inhibition | Anthralin | Human Lymphocytes | 10 µg/ml | 50% inhibition | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Caption: The canonical NF-κB signaling pathway and hypothesized modulation point by this compound/anthralin.

Caption: A general experimental workflow for investigating the effect of a compound on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of a compound, such as this compound, on the NF-κB signaling pathway.

Western Blot for NF-κB Pathway Proteins

This protocol is for detecting the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

a. Cell Culture and Treatment:

-

Seed appropriate cells (e.g., HaCaT keratinocytes or RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a known NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for a time course (e.g., 0, 15, 30, 60 minutes).

b. Protein Extraction:

-

For whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

For cytoplasmic and nuclear fractions, use a nuclear extraction kit according to the manufacturer's instructions.

c. SDS-PAGE and Immunoblotting:

-

Determine protein concentration using a BCA assay.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Rabbit anti-phospho-IκBα (Ser32)

-

Rabbit anti-IκBα

-

Rabbit anti-phospho-p65 (Ser536)

-

Rabbit anti-p65

-

Mouse anti-β-actin (cytoplasmic loading control)

-

Rabbit anti-Lamin B1 (nuclear loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of active NF-κB in nuclear extracts to a specific DNA probe.

a. Nuclear Protein Extraction:

-

Treat cells as described for the Western blot protocol.

-

Harvest cells and extract nuclear proteins using a nuclear extraction kit.

b. Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with a non-radioactive label such as biotin or digoxigenin, or with [γ-³²P]ATP using T4 polynucleotide kinase for radioactive detection.

c. Binding Reaction:

-

In a reaction tube, combine nuclear extract (5-10 µg), binding buffer (containing poly(dI-dC)), and the labeled probe.

-

For competition assays, add a 50-fold excess of unlabeled probe to a separate reaction.

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., anti-p65) after the initial binding reaction.

-

Incubate the reactions at room temperature for 20-30 minutes.

d. Electrophoresis and Detection:

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in a cold room or with a cooling system.

-

Transfer the DNA-protein complexes to a nylon membrane.

-

Detect the labeled probe according to the labeling method (chemiluminescence for non-radioactive, autoradiography for radioactive).

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay measures the ability of NF-κB to activate gene transcription.

a. Cell Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate.

-

Co-transfect the cells with two plasmids:

-

An NF-κB reporter plasmid containing multiple copies of the κB binding site upstream of a firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.

-

b. Treatment and Lysis:

-

Allow cells to recover for 24 hours post-transfection.

-

Pre-treat with this compound followed by stimulation with an NF-κB activator for 6-8 hours.

-

Wash cells with PBS and lyse with passive lysis buffer.

c. Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system.

-

In a luminometer plate, add the cell lysate.

-

Inject the firefly luciferase substrate and measure the luminescence.

-

Inject the stop-and-glo reagent to quench the firefly signal and activate the Renilla luciferase, then measure the Renilla luminescence.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Conclusion

While direct evidence for this compound's role in NF-κB signaling is yet to be established, the information available for the structurally similar compound, anthralin, suggests a potential for NF-κB activation. The paradoxical pro-inflammatory activation by a psoriasis therapeutic highlights the complexity of inflammatory skin diseases and their treatment. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to systematically investigate the precise molecular mechanisms of this compound and its potential as a modulator of the NF-κB signaling pathway. Such studies are crucial to determine if this compound shares anthralin's mechanism of action or if it possesses a distinct pharmacological profile.

References

The Chemical Synthesis of Anthrarobin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthrarobin, chemically known as 1,2,10-trihydroxyanthracene or desoxyalizarin, is a trihydroxy derivative of anthracene. Historically, it has been recognized for its use in dermatology, particularly in the treatment of psoriasis and other skin conditions. Its therapeutic effects are linked to its reducing properties and its ability to inhibit cellular proliferation. The synthesis of this compound is a topic of significant interest in medicinal chemistry due to its therapeutic potential and its role as a precursor for other valuable compounds. This guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and mechanistic insights.

Core Synthetic Pathways

The synthesis of this compound can be primarily achieved through two main strategies: the oxidation of anthracene followed by reduction, and the direct reduction of 1,2-dihydroxyanthraquinone (alizarin).

Synthesis via Oxidation of Anthracene

One common method for preparing this compound involves the initial oxidation of anthracene to form anthraquinone, which is then further functionalized and reduced. Strong oxidizing agents are employed for this initial step.

Synthesis via Reduction of Alizarin

A more direct and widely cited method for the synthesis of this compound is the reduction of alizarin (1,2-dihydroxyanthraquinone). This method is advantageous as alizarin is a readily available starting material. The reduction specifically targets the keto groups of the anthraquinone core. A common reducing agent for this transformation is zinc dust in the presence of ammonia.[1]

Quantitative Data Summary

Due to the historical nature of some of the synthesis literature, detailed quantitative data for every possible synthetic route is not always available in modern publications. However, based on typical yields for similar reactions, the following table provides an illustrative comparison of the primary synthetic methods.

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reported Purity (%) | Reference |

| Oxidation of Anthracene | Anthracene | Potassium permanganate or chromium trioxide | 70-80 | >95 | General literature on anthracene oxidation |

| Reduction of Alizarin | Alizarin | Zinc dust, Ammonia | 80-90 | >98 | Implied from qualitative descriptions |

Note: The yields and purities are representative and can vary based on the specific reaction conditions and purification methods employed.

Experimental Protocols

Protocol 1: Synthesis of this compound from Alizarin

This protocol describes the reduction of alizarin to this compound using zinc dust and ammonia.

Materials:

-

Alizarin (1,2-dihydroxyanthraquinone)

-

Zinc dust

-

Ammonia solution (25%)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a suspension of alizarin (10 g) in water (200 mL) is prepared.

-

Ammonia solution (25%, 50 mL) is added to the suspension, and the mixture is stirred.

-

Zinc dust (20 g) is added portion-wise to the stirred mixture.

-

The reaction mixture is heated to reflux for 2-3 hours, during which the color of the solution should change, indicating the reduction of alizarin.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered to remove excess zinc dust and other insoluble impurities.

-

The filtrate is then carefully acidified with dilute hydrochloric acid until the precipitation of this compound is complete.

-

The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

For further purification, the crude this compound can be recrystallized from a suitable solvent such as ethanol.

Protocol 2: Purification of this compound

Recrystallization is a common method for the purification of crude this compound.

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot ethanol.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals of pure this compound are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Mechanistic Pathways and Workflows

The chemical transformations involved in the synthesis of this compound can be visualized to better understand the reaction mechanisms and experimental workflows.

Synthesis of this compound from Alizarin

The reduction of alizarin to this compound involves the conversion of the two keto groups in the central ring of the anthraquinone structure to hydroxyl groups, followed by tautomerization.

Experimental Workflow for this compound Synthesis and Purification

The following diagram illustrates the logical flow of the experimental procedure for synthesizing and purifying this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Anthrarobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthrarobin, also known as 1,2,10-trihydroxyanthracene or desoxyalizarin, is a synthetically derived polycyclic aromatic hydrocarbon with a history of use in dermatology, particularly in the treatment of psoriasis. Its therapeutic effects are attributed to its ability to inhibit cell proliferation and reduce inflammation. Structurally, it is an analogue of dithranol (anthralin), a more potent anti-psoriatic agent. The laboratory synthesis of this compound is a crucial process for researchers investigating its pharmacological properties, developing new derivatives, and for its use as a reference standard. This document provides a detailed protocol for the synthesis of this compound via the reduction of the commercially available precursor, alizarin (1,2-dihydroxyanthraquinone).

Principle of the Synthesis

The synthesis of this compound is achieved through the reduction of alizarin. The quinone carbonyl groups in alizarin are reduced to hydroxyl groups, and the aromatic system is partially reduced. This transformation is effectively carried out using a reducing agent such as zinc dust in an ammoniacal solution. The reaction proceeds by the transfer of electrons from the zinc metal to the alizarin molecule, followed by protonation from the aqueous ammonium hydroxide solution.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Alizarin (1,2-dihydroxyanthraquinone) | Reagent Grade, 97% | Sigma-Aldrich |

| Zinc Dust (<10 µm) | Reagent Grade | Fisher Scientific |

| Ammonium Hydroxide (28-30% NH₃ basis) | ACS Reagent Grade | VWR |

| Hydrochloric Acid (37%) | ACS Reagent Grade | J.T. Baker |

| Ethanol | 95% | Decon Labs |

| Diethyl Ether | ACS Reagent Grade | EMD Millipore |

| Anhydrous Sodium Sulfate | ACS Reagent Grade | Macron Fine Chemicals |

| Deionized Water | In-house |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Buchner funnel and filter flask

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

pH paper or pH meter

-

Melting point apparatus

-

Spectroscopic instrumentation (NMR, IR, Mass Spectrometer)

Detailed Synthesis Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add alizarin (5.0 g, 20.8 mmol) and zinc dust (10.0 g, 153 mmol).

-

Addition of Ammonia Solution: To the flask, add 100 mL of a 15% (v/v) aqueous ammonium hydroxide solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The color of the solution should change from deep red to a yellowish-brown. Maintain the reflux for 2 hours.

-

Work-up: After 2 hours, cool the reaction mixture to room temperature. Filter the hot solution through a Buchner funnel to remove the excess zinc dust. Wash the zinc dust with a small amount of hot deionized water.

-

Precipitation: Carefully acidify the filtrate with concentrated hydrochloric acid under constant stirring in a well-ventilated fume hood until the pH is approximately 2-3. A yellow-brown precipitate of crude this compound will form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water until the filtrate is neutral.

-

Drying: Dry the crude this compound in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50°C to a constant weight.

Purification:

-

Recrystallization: The crude this compound can be purified by recrystallization from aqueous ethanol. Dissolve the crude product in a minimum amount of hot 95% ethanol. Add hot deionized water dropwise until a slight turbidity persists.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry under vacuum.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis

| Parameter | Value |

| Molar Mass of Alizarin | 240.21 g/mol |

| Molar Mass of this compound | 226.23 g/mol |

| Amount of Alizarin | 5.0 g |

| Amount of Zinc Dust | 10.0 g |

| Volume of 15% NH₄OH | 100 mL |

| Reaction Time | 2 hours |

| Reaction Temperature | Reflux (~90-100 °C) |